molecular formula C12H10FNO B2945913 [3-fluoro-5-(pyridin-3-yl)phenyl]methanol CAS No. 1214325-18-4

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol

Cat. No.: B2945913
CAS No.: 1214325-18-4
M. Wt: 203.216
InChI Key: AUMPLXSUHFOICL-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(pyridin-3-yl)phenyl]methanol is a fluorinated aromatic compound featuring a phenyl ring substituted with a fluorine atom at position 3, a pyridin-3-yl group at position 5, and a hydroxymethyl (-CH$_2$OH) functional group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions, such as phosphorus ligand-coupling or amide bond formation, as seen in analogs .

Properties

IUPAC Name

(3-fluoro-5-pyridin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMPLXSUHFOICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214325-18-4
Record name [3-fluoro-5-(pyridin-3-yl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-5-(pyridin-3-yl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 3-pyridylboronic acid.

    Suzuki Coupling Reaction: The 3-fluorobenzaldehyde undergoes a Suzuki coupling reaction with 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate this compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of [3-fluoro-5-(pyridin-3-yl)phenyl]carboxylic acid.

    Reduction: Formation of [3-fluoro-5-(pyridin-3-yl)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-fluoro-5-(pyridin-3-yl)phenyl]methanol: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of [3-fluoro-5-(pyridin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in substituent positions, heterocyclic attachments, or functional groups , impacting physicochemical and biological properties.

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Phenyl Ring) Pyridine Position Functional Group Molecular Weight (g/mol) Reference
[3-Fluoro-5-(pyridin-3-yl)phenyl]methanol 3-F, 5-pyridin-3-yl 3-yl Methanol 202.2 (calculated) -
[3-Fluoro-5-(pyridin-2-yl)phenyl]methanamine (AM-1) 3-F, 5-pyridin-2-yl 2-yl Methanamine 218.24
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol 3-F, 5-(4-fluorophenyl) N/A Methanol 220.22
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-Cl, 5-F (pyridine ring) 3-yl Methanol 191.57 (calculated)
(5-Iodopyridin-3-yl)-methanol 5-I (pyridine ring) 3-yl Methanol 235.01 (calculated)

Functional Group Modifications

  • Methanol vs.
  • Ethynyl-Benzonitrile Derivatives: Compounds like 3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile (18F-PEB) replace methanol with a polar nitrile group, improving blood-brain barrier penetration for neurological imaging .

Heterocyclic and Halogen Substituents

  • Pyridine Position : Pyridin-2-yl (AM-1) vs. pyridin-3-yl alters steric interactions; the 3-position may facilitate hydrogen bonding with biological targets .
  • Halogen Effects: Heavier halogens (e.g., iodine in (5-Iodopyridin-3-yl)-methanol) increase molecular weight and may reduce metabolic stability compared to fluorine .

Key Research Findings

Electronic Effects : Fluorine at position 3 enhances electron-withdrawing properties, stabilizing the phenyl ring and influencing binding affinity in kinase inhibitors .

Solubility: Methanol-functionalized analogs exhibit moderate hydrophilicity, whereas methanamine derivatives (e.g., AM-1) show improved solubility in polar solvents .

Biological Selectivity : Pyridin-3-yl substitution in the target compound may offer better selectivity for enzymes like PLK4 compared to pyridin-2-yl analogs .

Biological Activity

[3-Fluoro-5-(pyridin-3-yl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorine atom, a pyridine ring, and a phenolic methanol group. These characteristics enhance its potential biological activity, particularly in the context of drug design and development.

Structural Significance

The presence of the fluorine atom in this compound is crucial as it modifies the electronic properties of the compound, potentially increasing its reactivity and affinity for biological targets. The pyridine ring contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, which are vital for molecular recognition in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant antiproliferative activity , suggesting potential applications in cancer therapy and other therapeutic areas. The biological activity of this compound is linked to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Binding Affinity : The fluorine atom may enhance binding affinity to specific receptors or enzymes.
  • Molecular Interactions : The pyridine ring facilitates crucial interactions through hydrogen bonding, impacting the compound's efficacy.
  • Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cell proliferation, indicating potential for cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antiproliferative Activity : A study synthesized derivatives of pyridine-containing compounds and tested their antiproliferative effects across various cancer cell lines. Notably, compounds with similar structural motifs showed significant inhibition rates, with some achieving IC50 values in low micromolar ranges .
  • Mechanistic Insights : Further investigations into the binding interactions revealed that modifications at the pyridine or phenolic positions could enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .

Comparative Analysis of Related Compounds

To better understand the implications of structural variations on biological activity, a comparative analysis was conducted:

Compound NameStructural FeaturesUnique Aspects
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamineAmine group instead of methanolPotentially different biological activity due to amine functionality
(3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acidCarboxylic acid group instead of methanolIncreased acidity and potential for different interactions
(3-Fluoro-4-(pyridin-3-yl)phenyl)aldehydeAldehyde group instead of methanolReactivity differences due to carbonyl presence

This table illustrates how variations in functional groups can lead to diverse biological activities, emphasizing the need for careful consideration during drug development processes.

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